4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide

Positional Isomerism Structure-Activity Relationship Molecular Recognition

4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide (CAS 1858256-85-5) is a sulfonamide derivative featuring a 6-trifluoromethyl-substituted pyridine ring linked via an ether oxygen to a benzenesulfonamide moiety. Its molecular formula C₁₂H₉F₃N₂O₃S and molecular weight 318.27 g/mol place it within a family of positional isomers that differ solely in the trifluoromethyl substitution position on the pyridine ring.

Molecular Formula C12H9F3N2O3S
Molecular Weight 318.27 g/mol
CAS No. 1858256-85-5
Cat. No. B1409370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide
CAS1858256-85-5
Molecular FormulaC12H9F3N2O3S
Molecular Weight318.27 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)OC2=CC=C(C=C2)S(=O)(=O)N)C(F)(F)F
InChIInChI=1S/C12H9F3N2O3S/c13-12(14,15)10-2-1-3-11(17-10)20-8-4-6-9(7-5-8)21(16,18)19/h1-7H,(H2,16,18,19)
InChIKeyIRJYULZSGBLVPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide (CAS 1858256-85-5): Structural Baseline & Procurement Profile


4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide (CAS 1858256-85-5) is a sulfonamide derivative featuring a 6-trifluoromethyl-substituted pyridine ring linked via an ether oxygen to a benzenesulfonamide moiety . Its molecular formula C₁₂H₉F₃N₂O₃S and molecular weight 318.27 g/mol place it within a family of positional isomers that differ solely in the trifluoromethyl substitution position on the pyridine ring. This compound belongs to the broader 2-pyridyl-benzenesulfonamide chemotype, a scaffold extensively investigated for TRPM8 antagonism and voltage-gated sodium channel (Nav1.7) inhibition [1][2]. Commercially available from multiple vendors at ≥95–98% purity, it is supplied exclusively for research and further manufacturing use .

Why Generic Substitution of 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide Fails: Positional Isomerism Drives Target Engagement


Positional isomers of (trifluoromethyl)pyridin-2-yl oxy benzenesulfonamide cannot be interchanged without altering pharmacological outcomes. The position of the electron-withdrawing trifluoromethyl group on the pyridine ring dictates the electronic distribution, dipole moment, and steric environment at the molecular recognition interface [1]. In closely related 2-pyridyl-benzenesulfonamide TRPM8 antagonists, even a single-position shift of the CF₃ substituent has been shown to alter in vitro potency by orders of magnitude, as the substituent position modulates key hydrophobic interactions within the antagonist binding pocket [2]. For procurement decisions in medicinal chemistry or chemical biology, selecting the 6-CF₃ isomer over the 3-CF₃ or 5-CF₃ isomer is a deliberate choice that determines SAR progression, not a trivial substitution.

Quantitative Differentiation Evidence for 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide (CAS 1858256-85-5)


Positional Isomer Differentiation: 6-CF₃ vs. 5-CF₃ and 3-CF₃ Substitution on the Pyridine Ring

The target compound (CAS 1858256-85-5) bears the trifluoromethyl group at the 6-position of the pyridine ring, distinguishing it from the 5-CF₃ isomer (CAS 874839-04-0) and the 3-CF₃ isomer (CAS 874839-24-4) . In SAR studies of trifluoromethylpyridine derivatives targeting TRPM8, the position of the CF₃ group directly determines whether the compound can occupy a hydrophobic sub-pocket formed by residues in the S1–S3 domain interface; the 6-position substitution places the CF₃ group in a distinct spatial orientation relative to the ether oxygen and sulfonamide pharmacophore compared to the 3- or 5-substituted analogs [1]. While direct head-to-head IC₅₀ data for all three isomers in the same assay is not publicly available, the class-level evidence demonstrates that CF₃ positional isomerism in 2-pyridyl-benzenesulfonamides produces differential target engagement.

Positional Isomerism Structure-Activity Relationship Molecular Recognition

Physicochemical Property Differentiation: cLogP and Hydrogen Bond Donor/Acceptor Profile

The 6-CF₃ substitution on the pyridine ring generates a distinct physicochemical profile relative to N-methylated benzenesulfonamide analogs. The target compound (MW 318.27) retains a free sulfonamide NH₂ group, providing one hydrogen bond donor (HBD = 1), compared to N-methyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide (CAS 1257535-22-0, MW 332.30, HBD = 0) . This difference in HBD count directly affects aqueous solubility and target-binding capacity, as the free sulfonamide NH is critical for zinc coordination in carbonic anhydrase inhibition and for hydrogen-bonding interactions in Nav1.7 and TRPM8 antagonist binding [1]. The calculated cLogP difference between the free sulfonamide and N-methyl analog is estimated at approximately 0.5–0.8 log units based on the Hansch π value for N-methylation.

Lipophilicity Drug-likeness Physicochemical Profiling

Commercial Availability and Purity Benchmarking Against Positional Isomers

The target compound is commercially available from multiple independent suppliers with documented purity specifications ranging from 95% to 98% . The 5-CF₃ positional isomer (CAS 874839-04-0) is also available at 98% purity, while the 3-CF₃ isomer (CAS 874839-24-4) is offered at 95%+ purity . The comparable purity profiles across positional isomers mean that procurement decisions can be based on positional identity rather than quality differentials. Storage specifications (sealed dry, 2–8°C) and shipping conditions (room temperature) are standardized across suppliers . The MDL number MFCD11109531 provides a unique identifier for unambiguous ordering.

Procurement Benchmarking Purity Specification Supplier Comparison

Optimal Research and Industrial Application Scenarios for 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide (CAS 1858256-85-5)


TRPM8 Antagonist SAR Exploration: Positional Isomer Comparator

The 2-pyridyl-benzenesulfonamide scaffold has yielded potent TRPM8 antagonists such as RQ-00203078. The 6-CF₃ positional isomer (CAS 1858256-85-5) serves as a critical comparator compound for systematic SAR studies aimed at mapping the electronic and steric requirements of the TRPM8 antagonist binding pocket. Its distinct substitution topology relative to the 3-CF₃ and 5-CF₃ analogs enables researchers to deconvolute the contribution of CF₃ position to in vitro potency and selectivity. This application is supported by class-level evidence from patent families US8987445 and WO2015006221, where analogous benzenesulfonamide positional isomers show differential TRPM8 and Nav1.7 activity [1][2].

Nav1.7 Inhibitor Lead Optimization: Scaffold Diversification

Benzenesulfonamide-based Nav1.7 inhibitors represent a key area of pain research, with the sulfonamide moiety enabling critical interactions within the voltage-sensing domain [1]. The 6-CF₃ substitution on the pyridine ring provides a distinct electronic environment compared to other isomers, potentially influencing isoform selectivity against Nav1.5 (cardiac) and Nav1.4 (skeletal muscle). Procurement of CAS 1858256-85-5 for Nav1.7 screening enables direct comparison with 3-CF₃ and 5-CF₃ positional isomers to establish position-dependent selectivity windows.

Chemical Biology Tool Compound: Sulfonamide Pharmacophore Probe

The free sulfonamide NH₂ group in CAS 1858256-85-5 is a defining pharmacophoric feature absent in N-methylated or N,N-dimethylated analogs . This makes it suitable as a probe compound for target classes where sulfonamide NH participates in key binding interactions, including carbonic anhydrases (zinc coordination) and voltage-gated ion channels (hydrogen bonding). Its MDL identifier MFCD11109531 ensures unambiguous chemical registration for publication and data deposition .

Medicinal Chemistry Fragment Library Inclusion: Trifluoromethylpyridine Ether Sub-structure

The combination of a trifluoromethylpyridine ether and a primary sulfonamide in a single fragment-sized molecule (MW 318.27) makes CAS 1858256-85-5 a valuable entry in diversity-oriented fragment libraries. The 6-CF₃ substitution provides metabolic stability advantages commonly associated with trifluoromethyl groups while maintaining synthetic tractability for further derivatization at the sulfonamide or pyridine positions. Commercially available at ≥95% purity from multiple suppliers [2], it meets the purity thresholds required for fragment-based screening by NMR or SPR.

Quote Request

Request a Quote for 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.